molecular formula C12H14O3 B084328 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid CAS No. 15116-34-4

2,2-Dimethyl-4-oxo-4-phenylbutanoic acid

Cat. No. B084328
CAS RN: 15116-34-4
M. Wt: 206.24 g/mol
InChI Key: IGOADEDHOFTRIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Direct Asymmetric Hydrogenation

    Zhu et al. (2010) conducted a study on the direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids to give 2-hydroxy-4-arylbutanoic acids. This process was achieved with a Ru catalyst and showed promising results for the synthesis of 2,2-dimethyl-4-oxo-4-phenylbutanoic acid with high enantioselectivity (Zhu et al., 2010).

  • Synthesis Optimization Using Response Surface Methodology

    Ahmad et al. (2011) developed a method for forming 2,2-dimethyl-4-oxo-4-phenylbutanoic acid with an optimized process involving the choice of solvent and base. This approach led to the production of pure compound in good yields (Ahmad et al., 2011).

Molecular Structure Analysis

  • Polymorphic Forms: Grinev et al. (2018) discovered a new polymorph of 2,2-dimethyl-4-oxo-4-phenylbutanoic acid. This polymorph shows slight structural differences compared to known forms and contains dimers of molecules bounded by intermolecular hydrogen bonds (Grinev et al., 2018).

Chemical Reactions and Properties

  • Decarboxylation Studies: Bigley and Thurman (1967) studied the kinetic isotope effects in the gas-phase thermal decarboxylation of 2,2-dimethyl-4-phenylbut-3-enoic acid. Their findings provide insights into the reaction mechanisms and the effect of substituents on the rate of decarboxylation (Bigley & Thurman, 1967).

Physical Properties Analysis

  • Structure of Copper (II) Nitrate Complex: Landry et al. (2007) synthesized a novel copper (II) nitrate complex of 2,4-dioxo-4-phenylbutanoic acid. The study revealed the crystal structure and physical properties of this complex, highlighting the interactions and geometry around the copper ions (Landry et al., 2007).

Chemical Properties Analysis

  • Tetrazole-Containing Derivatives: Putis et al. (2008) investigated the reactivity of 4-amino-3-phenylbutanoic acid, a related compound, for the preparation of tetrazole-containing derivatives. This study highlights the chemical reactivity and potential for derivative synthesis of compounds similar to 2,2-dimethyl-4-oxo-4-phenylbutanoic acid (Putis et al., 2008).

Scientific Research Applications

Synthesis and Evaluation in Pharmacological Applications

2,2-Dimethyl-4-oxo-4-phenylbutanoic acid and its derivatives have been explored for their potential in pharmacological applications. A notable study involved synthesizing N-(substituted benzothiazol-2-yl)amide derivatives using 4-oxo-4-phenylbutanoic acid, and these compounds were evaluated for their anticonvulsant and neuroprotective effects. One derivative, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, showed significant promise as an anticonvulsant and also displayed a notable neuroprotective effect by lowering the levels of certain biomarkers, making it a potential lead in the search for effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).

Kinetic Studies and Synthesis Optimization

The compound has also been the subject of kinetic studies, such as the investigation of the kinetic isotope effects in the gas-phase thermal decarboxylation of 2,2-dimethyl-4-phenylbut-3-enoic acid. This study provides insights into the reaction mechanisms and the effects of substituents on the rate of decarboxylation, highlighting the compound's role in understanding complex chemical processes (Bigley & Thurman, 1967).

In another context, the compound was synthesized as part of a study on the total synthesis of Adda, a unique amino acid found in cyanobacterial hepatotoxins. This research contributes to the broader understanding of toxic compounds produced by cyanobacteria and their potential health implications (Namikoshi et al., 1989).

Furthermore, a study focused on the direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids, including 2-oxo-4-phenylbutanoic acid, demonstrated the potential of these compounds in the synthesis of ACE inhibitors, highlighting their relevance in medicinal chemistry (Zhu et al., 2010).

Future Directions

The future directions for research on 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid could involve further exploration of its synthesis and potential applications in pharmaceutical chemistry. For instance, a new polymorph of 4-oxo-4-phenylbutanoic acid has been reported, which could open up new avenues for research .

properties

IUPAC Name

2,2-dimethyl-4-oxo-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(2,11(14)15)8-10(13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOADEDHOFTRIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341076
Record name 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-4-oxo-4-phenylbutanoic acid

CAS RN

15116-34-4
Record name 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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